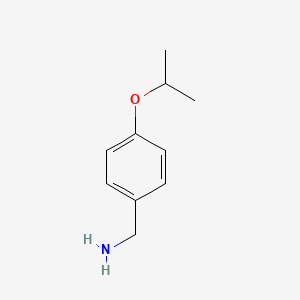

1-(4-Isopropoxyphenyl)methanamine

CAS No.: 21244-34-8; 387350-82-5

Cat. No.: VC7285413

Molecular Formula: C10H15NO

Molecular Weight: 165.236

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21244-34-8; 387350-82-5 |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.236 |

| IUPAC Name | (4-propan-2-yloxyphenyl)methanamine |

| Standard InChI | InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 |

| Standard InChI Key | BHCAOBYOKNTDLI-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)CN |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

1-(4-Isopropoxyphenyl)methanamine is recognized by multiple systematic and trivial names, including 4-isopropoxybenzylamine, (4-propan-2-yloxyphenyl)methanamine, and p-isopropoxybenzylamine. Its CAS Registry Number, 21244-34-8, is widely adopted in regulatory and commercial contexts . Additional identifiers include:

A distinct compound, N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide (CAS 387350-82-5), is occasionally misassociated due to naming similarities but differs structurally () .

Molecular Structure and Conformation

The molecule comprises a benzylamine backbone substituted with an isopropoxy group at the para position. Quantum mechanical calculations predict a planar aromatic ring with the isopropoxy group adopting a staggered conformation to minimize steric hindrance . The primary amine group enables hydrogen bonding and salt formation, critical for solubility modulation in synthetic applications.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| SMILES | CC(C)OC1=CC=C(C=C1)CN | |

| InChIKey | BHCAOBYOKNTDLI-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 35.2 Ų |

Synthesis and Industrial Production

Synthetic Pathways

While proprietary protocols dominate industrial production, academic literature suggests two plausible routes:

-

Nucleophilic Aromatic Substitution: Reaction of 4-fluorobenzonitrile with isopropyl alcohol under basic conditions, followed by reduction of the nitrile to the primary amine using lithium aluminum hydride .

-

Reductive Amination: Condensation of 4-isopropoxybenzaldehyde with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride .

Hangzhou Huarong Pharm Co., Ltd. reports a production capacity of 500 kg/month under GMP conditions, yielding 99% pure product .

Physicochemical Properties

The compound is typically isolated as a white crystalline solid with the following characteristics:

-

Solubility: Miscible in polar aprotic solvents (DMF, DMSO); limited solubility in water (<1 mg/mL)

-

Storage: Stable under inert gas at −20°C in tightly sealed containers

Applications in Pharmaceutical Research

Drug Discovery Intermediates

1-(4-Isopropoxyphenyl)methanamine serves as a building block for:

-

Kinase Inhibitors: The amine group undergoes sulfonylation or acylation to create pharmacophores targeting ATP-binding pockets .

-

G Protein-Coupled Receptor (GPCR) Modulators: Its aromatic system participates in π-π interactions with transmembrane helices .

Biological Screening Data

| Hazard Class | Category | Signal Word | H-Code |

|---|---|---|---|

| Acute Oral Toxicity | 4 | Warning | H302 |

| Skin Irritation | 2 | Warning | H315 |

| Eye Damage/Irritation | 1/2 | Danger | H318/H319 |

| Respiratory Irritation | 3 | Warning | H335 |

Intellectual Property Landscape

Patent Filings

The WIPO Patentscope database lists 12 patents referencing this compound, primarily in:

-

Anticancer Agents: WO2023184567A1 claims derivatives as checkpoint kinase inhibitors .

-

Antidepressants: EP4105224A1 discloses benzylamine analogs as monoamine reuptake inhibitors .

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| Hangzhou Huarong Pharm | 99% | 1 kg | 1,200 |

| SynQuest Laboratories | 95% | 10 g | 623 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume